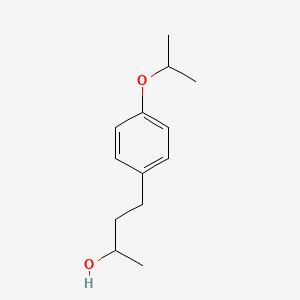
4-(4-Isopropoxyphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-isopropoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)butan-2-ol typically involves the following steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl site.
Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes to ensure economic viability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isopropoxyphenyl)butan-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols with different substitution patterns.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alcohols with different substitution patterns.
Substitution: Various substituted phenylbutanols.
Aplicaciones Científicas De Investigación
4-(4-Isopropoxyphenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-ol: A primary alcohol with a similar butane backbone but different substitution pattern.
Butan-2-ol: A secondary alcohol with a simpler structure lacking the isopropoxyphenyl group.
4-(4-Isopropoxyphenyl)butan-1-ol: A structural isomer with the hydroxyl group at a different position.
Uniqueness
4-(4-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-(4-propan-2-yloxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3 |
Clave InChI |
NKQIOFIHBFUDCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


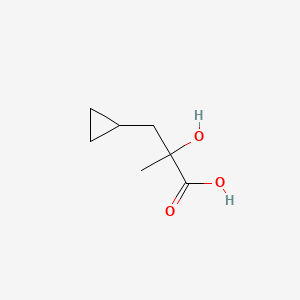

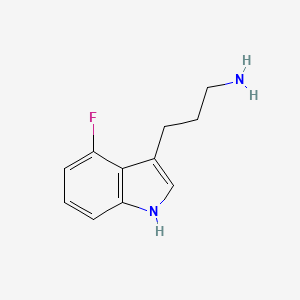
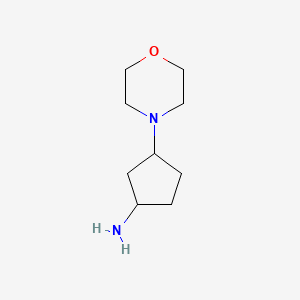
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
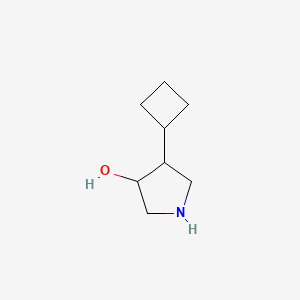
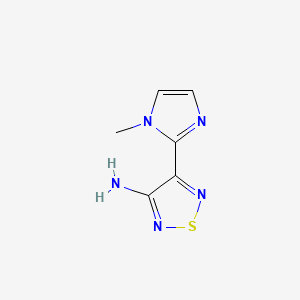
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
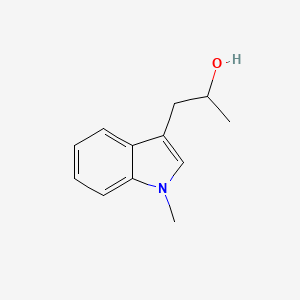
![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
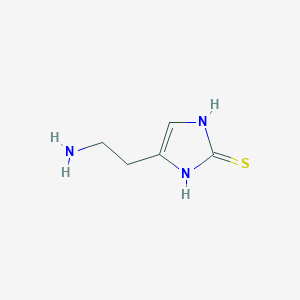
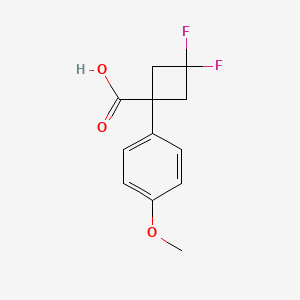
![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
